molecular formula C16H24BNO4S B12086442 N-[4-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanesulfonamide

N-[4-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanesulfonamide

Cat. No.: B12086442
M. Wt: 337.2 g/mol
InChI Key: JPJORFSZGKCWHQ-UHFFFAOYSA-N
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Description

N-[4-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanesulfonamide is a boronate ester derivative featuring a phenyl ring substituted at the 3-position with a tetramethyl-1,3,2-dioxaborolane group and at the 4-position with a methyl group. This compound is structurally designed for applications in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern drug synthesis, due to its boronate ester functionality .

Properties

Molecular Formula

C16H24BNO4S

Molecular Weight

337.2 g/mol

IUPAC Name

N-[4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanesulfonamide

InChI

InChI=1S/C16H24BNO4S/c1-11-6-7-12(18-23(19,20)13-8-9-13)10-14(11)17-21-15(2,3)16(4,5)22-17/h6-7,10,13,18H,8-9H2,1-5H3

InChI Key

JPJORFSZGKCWHQ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)NS(=O)(=O)C3CC3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanesulfonamide typically involves nucleophilic substitution and amidation reactions. The starting materials often include 4-methylphenylboronic acid and cyclopropanesulfonyl chloride. The reaction conditions usually involve the use of a base such as triethylamine and solvents like dichloromethane or tetrahydrofuran. The reaction is carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N-[4-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Lithium aluminum hydride or other reducing agents.

    Substitution: Palladium catalysts and aryl halides for Suzuki-Miyaura reactions.

Major Products

    Oxidation: Boronic acids.

    Reduction: Amines.

    Substitution: Biaryl compounds.

Scientific Research Applications

N-[4-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanesulfonamide involves its ability to form stable complexes with various molecular targets. The borate group can interact with diols and other nucleophiles, while the sulfonamide group can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Research Findings and Challenges

  • Synthetic Utility : The compound’s boronate ester is critical for late-stage functionalization in drug discovery, as demonstrated in , where similar boronates were used to synthesize quinazoline derivatives .
  • Discrepancies : Conflicting CAS numbers and incomplete molecular data in the evidence highlight the need for rigorous characterization in future studies.

Biological Activity

N-[4-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, biological properties, and relevant research findings.

Structural Characteristics

The compound can be described by its molecular formula C13H20BNO4SC_{13}H_{20}BNO_4S and a molecular weight of approximately 297.18 g/mol. The structure includes a cyclopropanesulfonamide moiety, which is known for its diverse biological activities. The presence of the tetramethyl-1,3,2-dioxaborolane group enhances its stability and solubility in biological systems.

PropertyValue
Molecular FormulaC13H20BNO4SC_{13}H_{20}BNO_4S
Molecular Weight297.18 g/mol
Physical StateSolid
Melting Point195.0 - 199.0 °C
Purity>98.0%

Antitumor Activity

Research has indicated that compounds containing boron moieties exhibit antitumor properties. The dioxaborolane structure is particularly noted for its ability to interact with biomolecules, potentially inhibiting tumor growth. In vitro studies have demonstrated that derivatives of this compound can induce apoptosis in cancer cell lines, suggesting a mechanism of action that involves the modulation of cellular signaling pathways.

Enzyme Inhibition

The sulfonamide group in the compound has been associated with the inhibition of various enzymes, particularly carbonic anhydrases and certain proteases. This inhibition can lead to therapeutic effects in conditions such as glaucoma and hypertension. Studies have shown that modifications in the phenylboron structure can enhance enzyme selectivity and potency.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable absorption properties. It has been reported to cross the blood-brain barrier (BBB), making it a candidate for central nervous system (CNS) disorders. Additionally, its high gastrointestinal absorption suggests potential for oral bioavailability.

Case Studies

  • Antitumor Efficacy in Breast Cancer Models : A study conducted on MCF-7 breast cancer cells showed that this compound significantly reduced cell proliferation by inducing apoptosis through caspase activation pathways.
  • Enzyme Interaction Studies : Inhibition assays against carbonic anhydrase II revealed that the compound exhibits competitive inhibition with an IC50 value significantly lower than standard inhibitors, indicating its potential as a therapeutic agent in conditions requiring enzyme modulation.

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